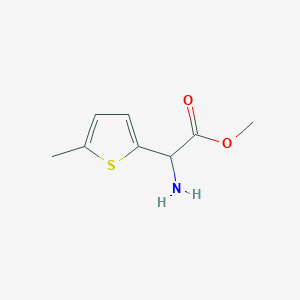
Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(5-methylthiophen-2-yl)acetate typically involves the reaction of 5-methylthiophene-2-carboxylic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Esterification: The carboxylic acid group of 5-methylthiophene-2-carboxylic acid is esterified using methanol and a strong acid catalyst, such as sulfuric acid, to form methyl 5-methylthiophene-2-carboxylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: N-substituted derivatives.
Scientific Research Applications
Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(5-methylthiophen-2-yl)acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The sulfur atom in the thiophene ring plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(5-methylthiophen-2-yl)acetic acid
- Methyl 2-{[(5-methylthiophen-2-yl)methyl]amino}acetate
Uniqueness
Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable compound for various applications .
Biological Activity
Methyl 2-amino-2-(5-methylthiophen-2-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity based on diverse research findings, including case studies and data tables.
Chemical Structure and Properties
This compound, often referred to as a thiophene derivative, possesses a methyl group attached to a thiophene ring, which is known for enhancing biological activity through various mechanisms. The presence of the amino group contributes to its potential interactions with biological targets.
Biological Activity Overview
-
Anticancer Activity :
- Recent studies have shown that derivatives of thiophene compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against pancreatic tumors and epithelial carcinomas, indicating strong potential as anticancer agents .
- A specific case study highlighted that a structurally related thiophene compound induced G2/M phase cell cycle arrest and triggered apoptosis in cancer cells, showcasing its mechanism of action through tubulin inhibition .
-
Enzyme Inhibition :
- The compound has been investigated for its ability to inhibit cholinesterases, which are critical enzymes involved in neurotransmitter breakdown. Methylated thiophene derivatives have shown enhanced inhibition compared to their unmethylated counterparts, suggesting that structural modifications can significantly affect biological activity .
- In vitro studies indicated that some thiophene derivatives achieved IC50 values for acetylcholinesterase (AChE) inhibition in the micromolar range, which is promising for therapeutic applications in neurodegenerative diseases .
- Antioxidant Properties :
Table 1: Summary of Biological Activities
| Activity Type | Compound/Derivative | IC50 Value (µM) | Target/Cell Line |
|---|---|---|---|
| Anticancer | 2-Amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl]thiophene | 17–130 | MIA PaCa-2, A431 |
| Enzyme Inhibition | This compound | 27.1 (AChE) | Human brain tissue |
| Antioxidant | Various thiophene analogs | Varies | DPPH assay |
Detailed Findings
- Antiproliferative Mechanism :
- Cholinesterase Inhibition :
- Oxidative Stress Mitigation :
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
methyl 2-amino-2-(5-methylthiophen-2-yl)acetate |
InChI |
InChI=1S/C8H11NO2S/c1-5-3-4-6(12-5)7(9)8(10)11-2/h3-4,7H,9H2,1-2H3 |
InChI Key |
LXCAMJXJIQGVOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















